molecular formula C19H19N3O2 B2385868 (1H-indol-2-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034580-93-1

(1H-indol-2-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2385868
CAS No.: 2034580-93-1
M. Wt: 321.38
InChI Key: XRWWFXQNFXRSNV-UHFFFAOYSA-N
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Description

(1H-indol-2-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that features an indole ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-2-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and piperidine intermediates, followed by their coupling with the pyridine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, automated synthesis machines, and stringent quality control measures to produce the compound in bulk while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(1H-indol-2-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(1H-indol-2-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (1H-indol-2-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Piperidine derivatives: Compounds with a piperidine ring that exhibit various biological activities.

    Pyridine derivatives: Compounds with a pyridine ring that are used in pharmaceuticals and agrochemicals.

Uniqueness

(1H-indol-2-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is unique due to its combination of three distinct ring structures, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not typically observed in compounds with only one or two of these rings.

Properties

IUPAC Name

1H-indol-2-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-19(18-12-14-4-1-2-6-17(14)21-18)22-11-3-5-16(13-22)24-15-7-9-20-10-8-15/h1-2,4,6-10,12,16,21H,3,5,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWWFXQNFXRSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)OC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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